molecular formula C9H12N2O2 B8570105 methyl 2-(5-amino-4-methylpyridin-2-yl)acetate

methyl 2-(5-amino-4-methylpyridin-2-yl)acetate

Cat. No.: B8570105
M. Wt: 180.20 g/mol
InChI Key: XFPUWWIPDXLSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(5-amino-4-methylpyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methyl group, an amino group, and an acetate group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-amino-4-methylpyridin-2-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyridine, which undergoes a series of reactions to introduce the amino and acetate groups.

    Acetylation: The acetate group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amination and acetylation reactions.

    Catalysts: Employing catalysts to enhance the reaction rates and yields.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(5-amino-4-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and acetate groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications.

Scientific Research Applications

methyl 2-(5-amino-4-methylpyridin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-amino-4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the acetate group.

    5-Amino-2-methylpyridine: Similar structure with different positioning of the amino and methyl groups.

Uniqueness

methyl 2-(5-amino-4-methylpyridin-2-yl)acetate is unique due to the presence of both amino and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 2-(5-amino-4-methylpyridin-2-yl)acetate

InChI

InChI=1S/C9H12N2O2/c1-6-3-7(4-9(12)13-2)11-5-8(6)10/h3,5H,4,10H2,1-2H3

InChI Key

XFPUWWIPDXLSDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tert-butyl 2-(4-methyl-5-pivalamidopyridin-2-yl)acetate (0.200 g, 0.653 mmol) was refluxed in hydrochloric acid 6N (10 ml) overnight. The reaction was concentrated then re-dissolved in MeOH (10 ml) and cooled to 0° C. then added TMS-diazomethane (0.653 ml, 1.305 mmol). When no SM was observed by TLC, the reaction was quenched with glacial acetic acid and concentrated. The residue was taken up with ethyl acetate and washed with NaHCO3. The organic layer was dried over NaSO4, filtered and evaporated to dryness. The residue was purified by chromatography using 40 g ISCO Redisep column and 5% MeOH/DCM solvent system to yield title compound.
Name
Tert-butyl 2-(4-methyl-5-pivalamidopyridin-2-yl)acetate
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.653 mL
Type
reactant
Reaction Step Two

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